molecular formula C26H27F3N4O8S2 B11449664 Ethyl 5-carbamoyl-2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4-methylthiophene-3-carboxylate

Ethyl 5-carbamoyl-2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B11449664
M. Wt: 644.6 g/mol
InChI Key: FYHSWOCWZYZVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-CARBAMOYL-2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-CARBAMOYL-2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The process may include the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the carbamoyl group: This step may involve the use of carbamoyl chloride or similar reagents under controlled conditions.

    Attachment of the pyrimidine moiety: This can be done through a nucleophilic substitution reaction using a suitable pyrimidine derivative.

    Incorporation of the sulfonyl group: This step may involve the use of sulfonyl chloride or similar reagents.

    Final esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-CARBAMOYL-2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

ETHYL 5-CARBAMOYL-2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

    Material Science: The unique structural features of the compound make it a potential candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-CARBAMOYL-2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-CARBAMOYL-2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: can be compared with other compounds having similar structural features, such as:

Uniqueness

The uniqueness of ETHYL 5-CARBAMOYL-2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its trifluoromethyl group, in particular, imparts unique properties such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C26H27F3N4O8S2

Molecular Weight

644.6 g/mol

IUPAC Name

ethyl 5-carbamoyl-2-[4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C26H27F3N4O8S2/c1-5-41-24(36)20-13(2)21(22(30)35)42-23(20)33-19(34)7-6-10-43(37,38)25-31-15(12-18(32-25)26(27,28)29)14-8-9-16(39-3)17(11-14)40-4/h8-9,11-12H,5-7,10H2,1-4H3,(H2,30,35)(H,33,34)

InChI Key

FYHSWOCWZYZVNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CCCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.